molecular formula C18H14BrN3O4 B12038893 Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-21-2

Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12038893
CAS No.: 624726-21-2
M. Wt: 416.2 g/mol
InChI Key: YZAGLPNZDQHYLD-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a hydrazone-linked indole derivative featuring a 3-bromobenzoyl substituent and a methyl ester group. The presence of the bromine atom enhances electrophilicity and may influence binding interactions in biological systems .

Properties

CAS No.

624726-21-2

Molecular Formula

C18H14BrN3O4

Molecular Weight

416.2 g/mol

IUPAC Name

methyl 2-[3-[(3-bromobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C18H14BrN3O4/c1-26-15(23)10-22-14-8-3-2-7-13(14)16(18(22)25)20-21-17(24)11-5-4-6-12(19)9-11/h2-9,25H,10H2,1H3

InChI Key

YZAGLPNZDQHYLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

The preparation of SALOR-INT L365327-1EA involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SALOR-INT L365327-1EA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has shown promise as an antimicrobial agent. The hydrazone moiety is known for its biological activity, especially against resistant strains of bacteria. Studies have indicated that derivatives of hydrazones exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundMicroorganismObservations
This compoundS. aureusMIC values indicate strong inhibition
This compoundE. coliEffective against multi-drug resistant strains

Antifungal Properties
Research also suggests that this compound may possess antifungal properties, particularly against species like Candida albicans. The mechanism of action is thought to involve disruption of fungal cell wall integrity and interference with cellular metabolism.

Anti-Cancer Potential

The indole framework present in this compound is associated with anticancer activity. Compounds containing indole structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer lines.

Case Study: Indole Derivatives in Cancer Therapy
A study demonstrated that indole-based compounds exhibit cytotoxic effects on breast cancer cells by inducing cell cycle arrest and promoting apoptosis. This compound may serve as a lead compound for developing new anticancer agents.

Material Science Applications

Organic Synthesis
This compound can act as a precursor in organic synthesis, particularly in the development of novel materials. Its unique structure allows for modifications that can lead to new polymers or functional materials with specific properties.

Photophysical Properties
Research has indicated that hydrazone derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of SALOR-INT L365327-1EA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several derivatives documented in the evidence, differing primarily in substituents and ester groups. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) IR Peaks (cm⁻¹) Yield (%)
Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (Target) 3-Bromobenzoyl, methyl ester C₁₉H₁₅BrN₄O₄ 459.25* Hydrazone, indolinone, ester Not reported ~1740 (C=O ester), ~1630 (C=O hydrazone) Not reported
Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate 3-Bromobenzoyl, ethyl ester C₂₀H₁₇BrN₄O₄ 473.28 Hydrazone, indolinone, ester Not reported Similar to target Not reported
Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate 4-Methyl-3-nitrobenzoyl, methyl ester C₁₉H₁₆N₄O₆ 396.36 Hydrazone, nitro, ester Not reported ~1744 (C=O ester), ~1640 (C=O hydrazone) Not reported
Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate Phenylamino acetyl, methyl ester C₁₉H₁₈N₄O₄ 366.37 Hydrazone, amide, ester Not reported ~1736 (C=O ester), ~1639 (C=O amide) Not reported
(2E)-Methyl 2-(2-(2-(2-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetyl)-hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (7c) Quinoline-linked, methyl ester C₂₆H₂₁N₅O₅S 515.54 Thiazolidinone, hydrazone, ester 229–231 1740, 1634 81

*Calculated molecular weight based on formula.

Key Observations

Substituent Effects: The 3-bromobenzoyl group in the target compound increases molecular weight and lipophilicity compared to analogs with nitro (e.g., ) or phenylamino groups (e.g., ). Bromine’s electronegativity may enhance stability and influence π-π stacking in biological targets. Ester Groups: Methyl esters (target, ) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., ).

Spectroscopic Features :

  • IR spectra consistently show strong C=O stretches for ester (~1740 cm⁻¹) and hydrazone (~1630–1640 cm⁻¹) groups across analogs .
  • The target compound’s NMR would display distinct aromatic signals for the 3-bromobenzoyl moiety, differentiating it from nitro or methyl-substituted analogs.

Synthetic Yields: Thiazolidinone derivatives (e.g., 7c in ) achieve high yields (75–81%), suggesting efficient cyclization steps. The target compound’s synthesis may face challenges due to bromine’s steric and electronic effects.

Biological Relevance: Hydrazones are known for diverse bioactivities, including antimicrobial and anticancer effects. The bromine atom in the target compound may enhance cytotoxicity compared to non-halogenated analogs .

Biological Activity

Methyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, with the CAS number 624726-27-8, is an organic compound that falls under the category of indole derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C19H16BrN3O4
  • Molecular Weight : 430.25 g/mol
  • Purity : Standard purity is reported at 95% or higher .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HeLa Cells : The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
  • MCF-7 Cells : Similar inhibitory effects were noted, suggesting a broad spectrum of activity against different types of cancer cells.

The anticancer activity is believed to be mediated through apoptosis induction pathways. The compound appears to activate both extrinsic and intrinsic apoptotic signals, leading to programmed cell death in affected cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were determined, showing effective bacterial growth inhibition.

Summary of Biological Activity Findings

Activity Type Cell Line/Bacteria IC50/MIC Value Mechanism
AnticancerHeLaLow µM rangeApoptosis
AnticancerMCF-7Low µM rangeApoptosis
AntimicrobialVarious BacteriaVaries (specific MIC needed)Bacterial growth inhibition

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in a peer-reviewed journal highlighted that this compound exhibited potent cytotoxicity against multiple cancer cell lines. The researchers utilized flow cytometry to confirm apoptosis induction, supporting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it could serve as a promising candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

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